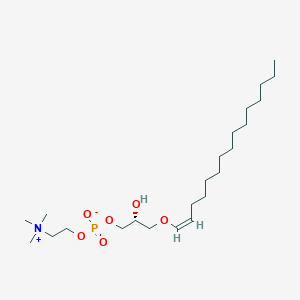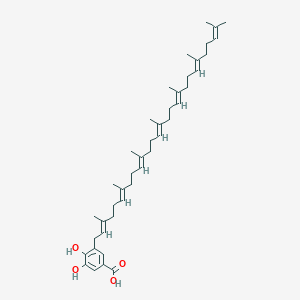
3,4-Dihydroxy-5-all-trans-heptaprenylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydroxy-5-all-trans-heptaprenylbenzoic acid is a dihydroxybenzoic acid where the hydroxy groups are at the 4- and 5-positions together with a heptaprenyl group at the 3-position. It is a conjugate acid of a 3,4-dihydroxy-5-all-trans-heptaprenylbenzoate.
Aplicaciones Científicas De Investigación
Biosynthesis and Natural Products
- 3,4-Dihydroxy-5-all-trans-heptaprenylbenzoic acid and related compounds have been isolated from the fungus Curvularia fallax. These compounds have been studied for their biosynthesis, comparing their production in C. fallax and Streptomyces niveus (Abraham & Arfmann, 1990).
Synthetic Applications in Chemistry
- Engineered strains of Escherichia coli have been utilized for the synthesis of (R,R)‐3,4‐Dihydroxy‐3,4‐dihydrobenzoic Acid, demonstrating its potential in natural product chemistry and in the synthesis of novel compounds (Franke, Sprenger, & Müller, 2003).
Metabolic Fate and Applications in Food Chemistry
- Studies on the metabolic fate of gallic acid and similar compounds, including this compound, have shown their transformation and metabolization processes in the animal body. This research contributes to understanding their role in food chemistry and their natural occurrence in various foods (Booth et al., 1959).
Pharmaceutical and Biological Applications
- Novel compounds like 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, structurally related to this compound, have been isolated and evaluated for their biological activities, such as glycosidase and glycogen phosphorylase inhibitory activities (Li et al., 2008).
Antioxidant Properties
- A study identified compounds structurally related to this compound from Aspergillus carneus, indicating their potential as strong antioxidants (Xu et al., 2017).
Role in Ubiquinone Biosynthesis
- The role of related compounds in the biosynthesis of ubiquinone (coenzyme Q) has been demonstrated, showing the importance of this compound in cellular energy processes (Marbois et al., 1994).
Environmental Applications
- The removal of protocatechuic acid, a compound related to this compound, from waste streams has been explored, highlighting its significance in environmental science and pollution research (Antony & Wasewar, 2019).
Cancer Research
- Research into derivatives of this compound has contributed to the development of novel anticancer agents, illustrating its potential use in cancer therapy (Thi et al., 2015).
Propiedades
Fórmula molecular |
C42H62O4 |
|---|---|
Peso molecular |
630.9 g/mol |
Nombre IUPAC |
3-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-4,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C42H62O4/c1-31(2)15-9-16-32(3)17-10-18-33(4)19-11-20-34(5)21-12-22-35(6)23-13-24-36(7)25-14-26-37(8)27-28-38-29-39(42(45)46)30-40(43)41(38)44/h15,17,19,21,23,25,27,29-30,43-44H,9-14,16,18,20,22,24,26,28H2,1-8H3,(H,45,46)/b32-17+,33-19+,34-21+,35-23+,36-25+,37-27+ |
Clave InChI |
LIEYLSGXGOXYTD-CTBYCIIYSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC(=C1)C(=O)O)O)O)/C)/C)/C)/C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC(=C1)C(=O)O)O)O)C)C)C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




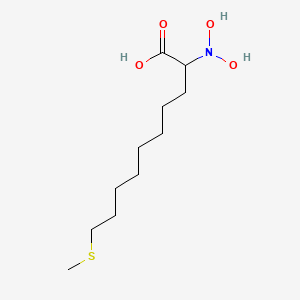


![[(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-fluoro-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B1263808.png)
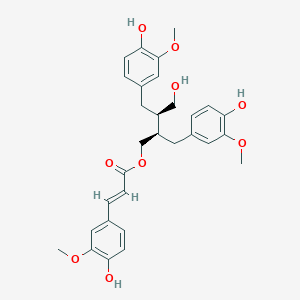
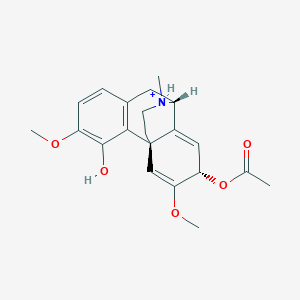
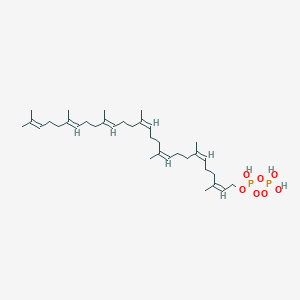

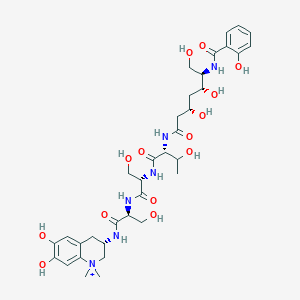
![N-[2-[[4-(2-hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B1263820.png)

